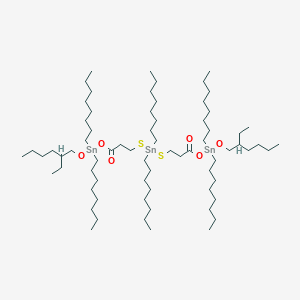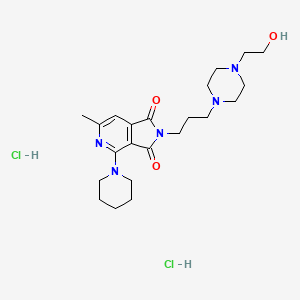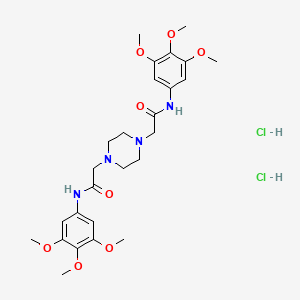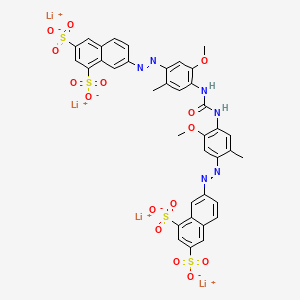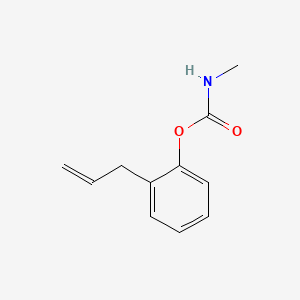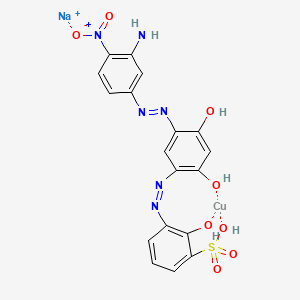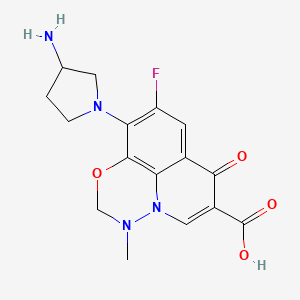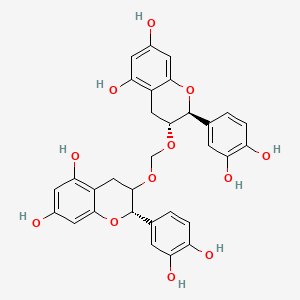
Palmidin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmidin A is a naturally occurring anthracene derivative, specifically classified as an anthracene-9,10-dione. It is known for its distinct chemical structure, which includes multiple hydroxyl groups and a methyl group. This compound is found in certain plants and has been studied for its potential bioactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Palmidin A typically involves the oxidative coupling of anthraquinone derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as rhubarb, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions that ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Palmidin A undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
Palmidin A has been explored for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating conditions such as ulcerative colitis.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of Palmidin A involves its interaction with cellular pathways and molecular targets. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound’s hydroxyl groups play a crucial role in scavenging free radicals, thereby exerting antioxidant effects. Additionally, this compound may inhibit specific signaling pathways, contributing to its anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
Aloe-emodin: Another anthraquinone derivative with similar antioxidant properties.
Emodin: Known for its anti-inflammatory and anticancer activities.
Chrysophanol: Exhibits antimicrobial and anti-inflammatory effects.
Uniqueness of Palmidin A
This compound stands out due to its unique combination of hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
17062-55-4 |
|---|---|
Fórmula molecular |
C30H22O8 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
10-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9H-anthracen-9-yl]-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O8/c1-12-5-16-24(18-9-14(32)10-22(36)28(18)30(38)26(16)20(34)6-12)23-15-3-2-4-19(33)25(15)29(37)27-17(23)7-13(11-31)8-21(27)35/h2-10,23-24,31-36H,11H2,1H3 |
Clave InChI |
DJTVMANCSQLMCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)CO)C=C(C=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


